molecular formula C25H23N3O3 B2598616 2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide CAS No. 903278-95-5

2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2598616
CAS No.: 903278-95-5
M. Wt: 413.477
InChI Key: FAASRJRLAYCQQN-UHFFFAOYSA-N
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Description

2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound is characterized by the presence of an indolizine core substituted with an amino group, a 4-ethoxybenzoyl group, and a 3-methylphenyl group.

Scientific Research Applications

2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Attachment of the 4-Ethoxybenzoyl Group: This step often involves acylation reactions using 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-Methylphenyl Group: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the 4-ethoxybenzoyl moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indolizine derivatives.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-ethoxybenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide

Uniqueness

2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethoxybenzoyl group and the 3-methylphenyl group provides distinct steric and electronic properties, potentially leading to unique interactions with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-3-31-19-12-10-17(11-13-19)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-18-8-6-7-16(2)15-18/h4-15H,3,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAASRJRLAYCQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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